molecular formula C19H30O2 B1247516 13-phenyltridecanoic Acid CAS No. 20913-07-9

13-phenyltridecanoic Acid

Cat. No.: B1247516
CAS No.: 20913-07-9
M. Wt: 290.4 g/mol
InChI Key: JVPLVXRNWLOHML-UHFFFAOYSA-N
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Description

13-Phenyltridecanoic acid is a long-chain fatty acid with the molecular formula C19H30O2. It is characterized by a phenyl group attached to the thirteenth carbon of a tridecanoic acid chain. This compound is notable for its presence in the seed lipids of certain plants, particularly within the Araceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-phenyltridecanoic acid typically involves the alkylation of a phenylacetic acid derivative with a suitable tridecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of phenyltridecenoic acids derived from natural sources. This process can be optimized to achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

13-Phenyltridecanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group into a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.

Major Products

Scientific Research Applications

13-Phenyltridecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 13-phenyltridecanoic acid involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. It may also interact with specific enzymes involved in fatty acid metabolism, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic amino acids in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 11-Phenylundecanoic acid
  • 15-Phenylpentadecanoic acid
  • Phenylacetic acid
  • 3-Phenylpropanoic acid
  • 3-Phenylpropenoic acid (cinnamic acid)

Uniqueness

13-Phenyltridecanoic acid is unique due to its specific chain length and the position of the phenyl group. This structural feature imparts distinct physical and chemical properties, such as higher melting points and specific reactivity patterns, compared to its shorter or longer chain analogs .

Properties

IUPAC Name

13-phenyltridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPLVXRNWLOHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441542
Record name 13-phenyltridecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20913-07-9
Record name 13-phenyltridecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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